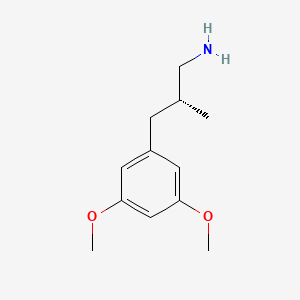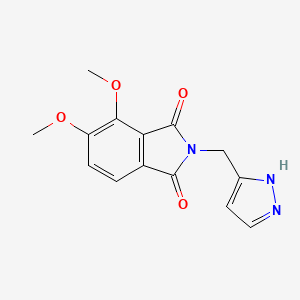![molecular formula C6H4ClN3 B2400472 7-Cloroimidazo[1,2-c]pirimidina CAS No. 55662-71-0](/img/structure/B2400472.png)
7-Cloroimidazo[1,2-c]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloroimidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C6H4ClN3 . It is recognized for its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “7-Chloroimidazo[1,2-c]pyrimidine” consists of a fused bicyclic 5,6 heterocycle . It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .
Physical and Chemical Properties Analysis
“7-Chloroimidazo[1,2-c]pyrimidine” has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a molar volume of 101.4±7.0 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .
Aplicaciones Científicas De Investigación
Efectos Antiinflamatorios
Las propiedades antiinflamatorias de los derivados de 7-Cloroimidazo[1,2-c]pirimidina han llamado la atención. Estos compuestos modulan los mediadores inflamatorios, como la prostaglandina E₂, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α. Los estudios detallados de relación estructura-actividad (SAR) guían el diseño de nuevos análogos con actividad antiinflamatoria mejorada y toxicidad mínima .
Investigación del Cáncer
Si bien aún se encuentran en las primeras etapas, las investigaciones sobre los posibles efectos anticancerígenos de los derivados de this compound están en curso. Estos compuestos pueden interferir con la proliferación de células cancerosas, las vías de señalización o la angiogénesis. Los estudios SAR guían el desarrollo de análogos selectivos para la terapia del cáncer.
En resumen, la this compound es prometedora en diversos campos, desde aplicaciones antibacterianas y antivirales hasta efectos antiinflamatorios y posibles propiedades anticancerígenas. Los investigadores continúan explorando su potencial farmacológico multifacético . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
7-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has shown potential activity against kinetoplastid parasites . These parasites include Trypanosoma cruzi and T. brucei brucei , which are responsible for diseases such as Chagas disease and African trypanosomiasis .
Mode of Action
It is known that the compound interacts with its targets, leading to a reduction in their growth . This interaction could involve binding to specific proteins or enzymes within the parasite, disrupting their normal function and leading to cell death .
Biochemical Pathways
7-Chloroimidazo[1,2-c]pyrimidine likely affects several biochemical pathways within the parasite. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the inhibition of parasite growth and replication .
Pharmacokinetics
Like other heterocyclic compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties would contribute to the compound’s bioavailability, ensuring that it reaches its target in the parasite and exerts its antiparasitic effect .
Result of Action
The result of 7-Chloroimidazo[1,2-c]pyrimidine’s action is a reduction in the growth and replication of the parasite . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of the disease and potentially leading to a cure .
Action Environment
The action of 7-Chloroimidazo[1,2-c]pyrimidine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the immune status of the host . Understanding these factors is crucial for optimizing the use of the compound as an antiparasitic agent .
Direcciones Futuras
Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development and study of “7-Chloroimidazo[1,2-c]pyrimidine” and related compounds.
Análisis Bioquímico
Biochemical Properties
It is known that imidazopyridines, the parent compounds of 7-Chloroimidazo[1,2-c]pyrimidine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the imidazopyridine derivative.
Cellular Effects
Other imidazopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTAQISQHMXAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)


![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)


![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)
